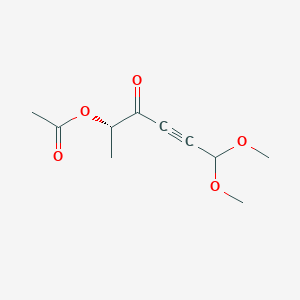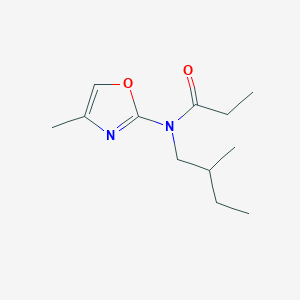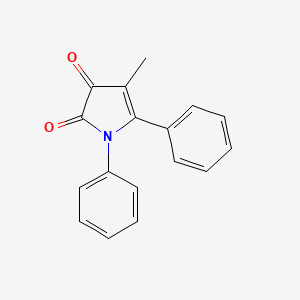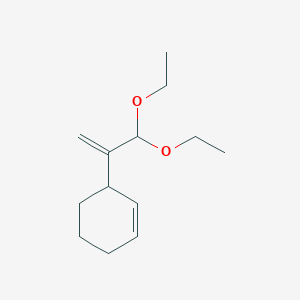
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide typically involves the reaction of 4,5-dimethyl-1,3-oxazole with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the oxazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide has been extensively studied for its applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide can be compared with other similar compounds such as:
N-(4,5-Dimethyl-1,3-oxazol-2-yl)acetamide: Shares a similar oxazole core but differs in the substituent groups attached to the nitrogen atom.
N-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide: Contains additional functional groups that confer different chemical and biological properties.
N-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-1-ethyl-3-methyl-4-nitro-1H-pyrazol-5-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
57068-20-9 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide |
InChI |
InChI=1S/C11H18N2O2/c1-6-13(10(14)7(2)3)11-12-8(4)9(5)15-11/h7H,6H2,1-5H3 |
InChI Key |
DGHQKDQZILYIOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=C(O1)C)C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)



![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)

![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)


![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)

